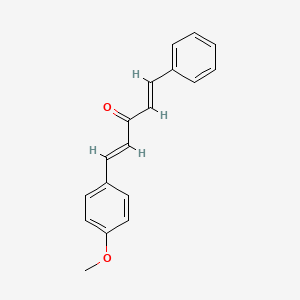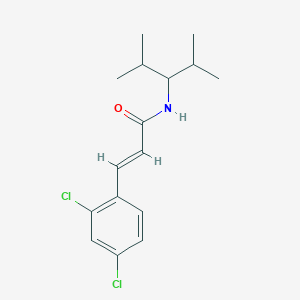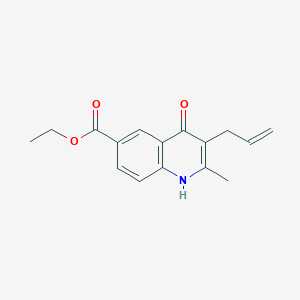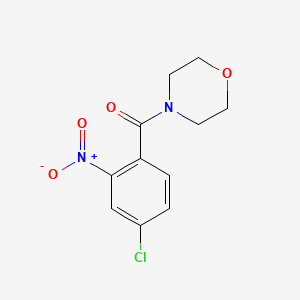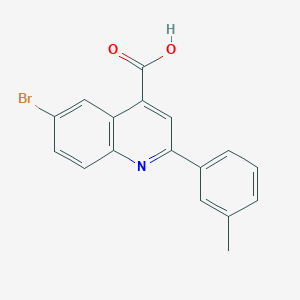![molecular formula C15H15ClO5 B5846190 isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as Compound A, is a synthetic compound that has been the subject of research in recent years. It is a member of the chromone family of compounds and has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. It has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A is that it is a synthetic compound, which means that it can be easily synthesized in the lab. It has also been found to have a high degree of selectivity for certain enzymes, which makes it a useful tool for studying their activity. However, one of the limitations of isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A is that it has not yet been extensively studied in vivo, which means that its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of inflammatory conditions, such as arthritis. Further research is also needed to fully understand its mechanism of action and to determine its potential side effects and toxicity.
Synthesemethoden
The synthesis of isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A involves the reaction of 6-chloro-4-methylcoumarin with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate A has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that it has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory conditions.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-8(2)20-15(18)7-19-13-6-12-10(5-11(13)16)9(3)4-14(17)21-12/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUFLNUMBTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

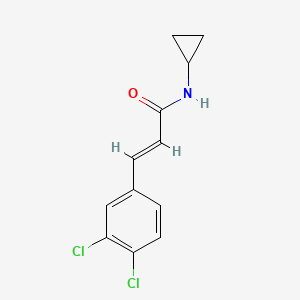
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
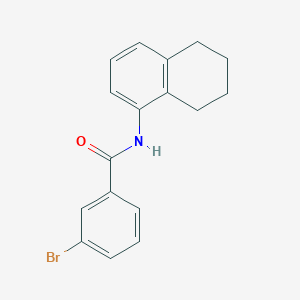
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)



